5-Phenylpyrazolo[1,5-a]pyrimidine

Pim-1 Kinase Structure-Activity Relationship Fragment-Based Drug Discovery

5-Phenylpyrazolo[1,5-a]pyrimidine is a core heterocyclic scaffold characterized by a fused pyrazole-pyrimidine ring system with a critical hydrophobic phenyl substitution at the 5-position. This specific regiochemistry distinguishes it from other pyrazolo[1,5-a]pyrimidine isomers and is fundamental to its role as a key intermediate in medicinal chemistry.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B8394739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=NN3C=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-7-9-15-12(14-11)6-8-13-15/h1-9H
InChIKeyUDVFBHYOSYOTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Kinase and PDE Inhibitor Procurement


5-Phenylpyrazolo[1,5-a]pyrimidine is a core heterocyclic scaffold characterized by a fused pyrazole-pyrimidine ring system with a critical hydrophobic phenyl substitution at the 5-position. This specific regiochemistry distinguishes it from other pyrazolo[1,5-a]pyrimidine isomers and is fundamental to its role as a key intermediate in medicinal chemistry [1]. The scaffold has been validated across multiple target classes, demonstrating utility in generating potent inhibitors of kinases (Pim-1, Flt-3) and phosphodiesterases (PDE2, PDE4), making it a strategic starting point for drug discovery programs [2] [3].

Why the 5-Phenyl Regioisomer is Not Interchangeable with Other Pyrazolo[1,5-a]pyrimidines


Simple substitution of 5-phenylpyrazolo[1,5-a]pyrimidine with other regioisomers (e.g., 3-phenyl) or alternative 5-substituents (e.g., 5-methyl) is not pharmacophorically equivalent. SAR studies reveal that the 5-position is a dominant driver of potency; introducing a 5-substituent on an otherwise inactive core can improve activity by up to 100-fold, whereas modifications at the 3-position alone provide only a 10-fold improvement [1]. The lipophilic phenyl ring at position 5 is critical for occupying a conserved hydrophobic pocket in kinases and cGAS, a binding interaction that smaller or more polar groups at this position cannot recapitulate [2]. Consequently, procuring the specific 5-phenyl regioisomer is essential for reproducing published structure-activity relationships.

Quantitative Differentiation Evidence for 5-Phenylpyrazolo[1,5-a]pyrimidine in Lead Optimization


Dominant Role of the 5-Position in Pim-1 Kinase Inhibition Compared to the 3-Position

In a systematic exploration of the pyrazolo[1,5-a]pyrimidine core, the installation of a substituent at the 5-position was found to be the primary driver of Pim-1 inhibitory potency. The 3,5-disubstituted compound achieved an IC50 of 27 nM, representing a dramatic improvement over fragments substituted at only one position [1]. A 5-substituted fragment alone achieved an IC50 of 294 nM, reflecting a ~100-fold increase in activity compared to the unsubstituted core, whereas a 3-substituted fragment only reached an IC50 of 5 μM, a mere ~10-fold improvement [1]. This data demonstrates that the 5-position is the critical anchor point for potency, making 5-phenylpyrazolo[1,5-a]pyrimidine the essential intermediate for accessing potent leads.

Pim-1 Kinase Structure-Activity Relationship Fragment-Based Drug Discovery

High Affinity cGAS Inhibition Driven by the 5-Phenylpyrazolo[1,5-a]pyrimidine Core

The optimized Pfizer clinical candidate PF-06928215, which is built directly upon a 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, exhibited a high binding affinity (Kd) of 200 nM for the cGAS active site [1]. This represents a significant advancement from a low-affinity fragment hit, with the structure-guided optimization maintaining the critical 5-phenylpyrazolo[1,5-a]pyrimidine core to achieve high affinity [1]. The 5-phenyl group was shown to be essential for making key hydrophobic interactions within the enzyme's active site, as detailed in the co-crystal structure (PDB: 6NFG) [2].

cGAS Inhibitor PF-06928215 Innate Immunity

Target Class Selectivity: 5-Phenyl Core Achieves Potent PDE2 Inhibition Lacking in PDE4 Series

The 5-phenyl substituted pyrazolo[1,5-a]pyrimidine scaffold demonstrates differential selectivity within the phosphodiesterase (PDE) family, a critical factor for scientific selection. A 7-oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivative was identified as the optimum PDE2 inhibitor with an IC50 of 1.82 μM [1]. In contrast, an independent exploration of 7-chloro-5-phenyl-pyrazolo[1,5-a]pyrimidine as a PDE4 scaffold yielded the most active compound as a 7-indolyl derivative, highlighting that subtle modifications on the common 5-phenyl core can shift selectivity between PDE isoforms [2]. This establishes the 5-phenyl core as a versatile but tunable scaffold, not a pan-PDE inhibitor.

Phosphodiesterase PDE2 Inhibitor PDE4 Selectivity

Broad Kinase Profiling: FLT3 Co-Inhibition as a Differentiation Factor

The pyrazolo[1,5-a]pyrimidine series demonstrates a strong polypharmacology profile that can be tuned. While optimizing for Pim-1, several leads also displayed potent FLT3 inhibition. A representative 5-substituted compound (9a) achieved an FLT3 IC50 of 53 nM, while maintaining a clean hERG profile (>30 μM) [1]. This contrasts with the first-generation pan-Pim inhibitor SGI-1776, which had a problematic hERG IC50 of <1.0 μM [1]. This shows that the specific 5-substituted pyrazolo[1,5-a]pyrimidine scaffold provides a superior cardiovascular safety window compared to other Pim inhibitor chemotypes.

FLT3 Kinase Acute Myeloid Leukemia Kinase Selectivity Profile

Optimal Procurement Scenarios for 5-Phenylpyrazolo[1,5-a]pyrimidine in Drug Discovery


Lead Generation for Pim-1/FLT3 Dual Oncology Kinase Inhibitors

Utilize 5-phenylpyrazolo[1,5-a]pyrimidine as a core fragment to develop dual Pim-1/FLT3 inhibitors for acute myeloid leukemia (AML). As demonstrated by compound 9a, the scaffold yields nanomolar FLT3 potency (IC50 = 53 nM) with a superior cardiovascular safety profile (hERG IC50 > 30 μM) compared to the first-generation inhibitor SGI-1776 [1]. The 5-position is the critical site for introducing solubilizing groups that modulate both potency and off-target liability.

Discovery of CNS-Penetrant PDE2 Inhibitors

The scaffold has been validated to produce a potent PDE2 inhibitor (7-oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide, IC50 = 1.82 μM) [1]. This is a starting point for designing selective PDE2 inhibitors over PDE4, as the core's substitution pattern dictates isoform selectivity [2]. This is a strategic procurement for CNS drug discovery programs targeting memory and cognitive disorders.

cGAS Inhibitor Development for Autoimmune and Inflammatory Diseases

The 5-phenyl substituted core is the pharmacophore for PF-06928215, a clinical candidate cGAS inhibitor with a binding affinity (Kd) of 200 nM [1]. The crystal structure (PDB: 6NFG) confirms the critical role of the 5-phenyl ring in active-site binding [2]. Procuring this scaffold enables structure-based design of next-generation cGAS inhibitors targeting the STING pathway in interferonopathies.

Scaffold-Hopping and Fragment-Based Library Design

Given its high synthetic tractability and the established potency differential between mono- and di-substituted variants (100-fold increase from fragment to lead) [1], this compound is an ideal core for fragment-based screening libraries. The 7-chloro derivative serves as a versatile late-stage functionalization point for generating diverse C-7 substituted analog libraries for rapid SAR exploration.

Quote Request

Request a Quote for 5-Phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.